Compound 919278
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Compound 919278 involves the reaction of benzimidazole derivatives with isoindolinone derivatives under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is usually produced in powder form and stored at low temperatures to preserve its stability .
Chemical Reactions Analysis
Types of Reactions
Compound 919278 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Compound 919278 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the role of CDK12 in various chemical processes.
Biology: Helps in understanding the biological functions of CDK12 and its involvement in cellular processes.
Medicine: Investigated for its potential therapeutic effects in diseases where CDK12 plays a crucial role, such as certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CDK12
Mechanism of Action
Compound 919278 exerts its effects by selectively inhibiting CDK12. This inhibition reduces the phosphorylation of the carboxyl-terminal domain of RNA polymerase II, which is crucial for transcriptional regulation. By targeting CDK12, this compound disrupts the noncanonical NF-κB pathway, leading to reduced expression of genes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- BIO-0702697 racemate
- BIO0919278 racemate
- Compound 702697 racemate
Uniqueness
Compound 919278 stands out due to its high selectivity for CDK12, with minimal or no potency against other kinases. This specificity makes it a valuable tool in research and potential therapeutic applications, as it reduces the likelihood of off-target effects .
Properties
IUPAC Name |
(2S)-N-(1H-benzimidazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-11(22-10-12-6-2-3-7-13(12)17(22)24)16(23)21-18-19-14-8-4-5-9-15(14)20-18/h2-9,11H,10H2,1H3,(H2,19,20,21,23)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSSISUOJZBZFT-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2N1)N3CC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=NC2=CC=CC=C2N1)N3CC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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